molecular formula C15H19N3OS B2472395 (E)-N-[1-(1,3-Benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide CAS No. 2411338-00-4

(E)-N-[1-(1,3-Benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide

Cat. No.: B2472395
CAS No.: 2411338-00-4
M. Wt: 289.4
InChI Key: SQPYYMICWCVDQQ-SNAWJCMRSA-N
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Description

The compound “(E)-N-[1-(1,3-Benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide” appears to contain a benzothiazole ring, which is a heterocyclic compound, along with an amide and an alkene functional group. Benzothiazoles have been studied for their potential biological activities .


Molecular Structure Analysis

The presence of the benzothiazole ring, amide, and alkene functional groups would contribute to the overall polarity of the molecule. The benzothiazole ring is aromatic and would contribute to the compound’s stability .


Chemical Reactions Analysis

The compound could potentially undergo reactions at the alkene group (such as addition reactions) or at the amide group (such as hydrolysis). The benzothiazole ring might also undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Benzothiazoles have been studied for their potential antimicrobial and anticancer activities .

Future Directions

Future research on this compound could involve studying its potential biological activities, developing methods for its synthesis, and investigating its physical and chemical properties .

Properties

IUPAC Name

(E)-N-[1-(1,3-benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-11(17-15(19)5-4-8-18(2)3)12-6-7-13-14(9-12)20-10-16-13/h4-7,9-11H,8H2,1-3H3,(H,17,19)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPYYMICWCVDQQ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)N=CS2)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC2=C(C=C1)N=CS2)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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